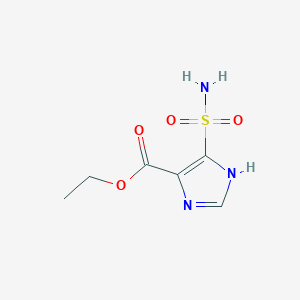![molecular formula C17H30O3 B14613361 12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol CAS No. 57221-82-6](/img/structure/B14613361.png)
12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxane ring and a dodeca-2,4-dien-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol typically involves the reaction of dodeca-2,4-dien-1-ol with oxane derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the oxane ring. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained between 25°C to 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines and thiols are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol involves its interaction with specific molecular targets. The oxane ring and dodeca-2,4-dien-1-ol backbone allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
12-[(Oxan-2-yl)oxy]dodeca-6,9-dienal: Similar structure but with different functional groups.
12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-al: Another derivative with an aldehyde group.
Uniqueness
12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol is unique due to its specific combination of an oxane ring and a dodeca-2,4-dien-1-ol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
57221-82-6 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
12-(oxan-2-yloxy)dodeca-2,4-dien-1-ol |
InChI |
InChI=1S/C17H30O3/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h3,5,7,10,17-18H,1-2,4,6,8-9,11-16H2 |
InChI Key |
KKMQIEYEGPFCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCC=CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)

![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)

![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)


![4-(4-Chlorophenyl)-1-[3-(4-fluoro-2-propylphenoxy)propyl]piperidin-4-ol](/img/structure/B14613340.png)

